An In-Depth Technical Guide to 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one: Structure, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one, a novel spirocyclic compound with significant potential in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, plausible synthetic routes, and explore its potential applications based on the established pharmacology of the broader azaspiro[4.5]decane class of molecules. This document is intended to serve as a foundational resource for researchers engaged in the exploration of new chemical entities for therapeutic intervention.
Introduction: The Significance of the Azaspiro[4.5]decane Scaffold
The azaspiro[4.5]decane ring system is a privileged structural motif in medicinal chemistry.[1] Its inherent three-dimensionality, conferred by the spirocyclic fusion of a pyrrolidine or piperidine ring to a cyclohexane ring, provides a rigid framework that can lead to enhanced target selectivity and improved pharmacokinetic profiles.[1] This unique conformational rigidity allows for precise orientation of functional groups, facilitating optimal interactions with biological targets.
Derivatives of the azaspiro[4.5]decane core have demonstrated a wide range of biological activities, particularly within the central nervous system (CNS). They have shown promise as ligands for sigma-1 (σ1) receptors and M1 muscarinic acetylcholine receptors, which are key targets for neuroprotection and cognitive enhancement in conditions like Alzheimer's disease.[1][2] Furthermore, variations of this scaffold have been investigated for their potential as antiviral agents and for their role in cardiovascular therapies.[3][4]
This guide focuses on a specific derivative, 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one, which incorporates key functional groups that suggest a rich potential for biological activity and further chemical modification.
Chemical Structure and Properties
The chemical structure of 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one is characterized by a central spiro carbon atom connecting a five-membered lactam ring and a six-membered cyclohexane ring. The key functional groups are an amino group at the 8-position of the cyclohexane ring and a methyl group on the nitrogen atom of the lactam ring.
Below is a visualization of the chemical structure:
Caption: Chemical structure of 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one.
Physicochemical Properties
Quantitative data for 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one is not extensively available in the public domain. However, we can infer some properties based on its structure and data from related compounds.
| Property | Value (Predicted/Inferred) | Source/Basis |
| Molecular Formula | C₁₀H₁₈N₂O | Based on structure |
| Molecular Weight | 182.26 g/mol | Calculated |
| CAS Number | Not available | - |
| Appearance | Likely a solid at room temperature | Based on similar compounds[5] |
| Solubility | Expected to be soluble in polar organic solvents and aqueous acids | Presence of amino and lactam groups |
| pKa (Amino group) | ~9-10 | Typical for a primary amine |
| XlogP | ~ -0.5 to 0.5 | Predicted based on structure |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 2-cyano-2-(1-benzyl-4-ylidene)acetate
-
Rationale: This Knoevenagel condensation creates the initial carbon-carbon bond necessary for building the spirocyclic system.
-
Procedure:
-
To a solution of 1-benzyl-4-piperidone (1 eq.) and ethyl cyanoacetate (1.1 eq.) in a suitable solvent such as ethanol, add a catalytic amount of a base like piperidine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel.
-
Step 2: Synthesis of Ethyl 4-cyano-1-benzyl-4-(cyanomethyl)piperidine-4-carboxylate
-
Rationale: A Michael addition of cyanide introduces the second cyano group, which will ultimately be converted to the amino group.
-
Procedure:
-
Dissolve the product from Step 1 in ethanol.
-
Add a solution of potassium cyanide (KCN) (1.2 eq.) in water dropwise at 0°C.
-
Stir the reaction mixture at room temperature overnight.
-
Neutralize with a weak acid and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the dinitrile product.
-
Step 3: Synthesis of (1-Benzyl-4-aminomethyl-cyclohexyl)acetic acid
-
Rationale: This step involves the hydrolysis of the ester and one of the nitrile groups, followed by decarboxylation and reduction of the remaining nitrile to the primary amine. This can be a multi-step process or a one-pot reaction depending on the chosen reagents.
-
Procedure (simplified):
-
Subject the dinitrile from Step 2 to strong acidic hydrolysis (e.g., concentrated HCl) at reflux to hydrolyze the nitriles and ester to carboxylic acids and promote decarboxylation.
-
Isolate the resulting amino acid.
-
Protect the amino group (e.g., as a Boc-carbamate).
-
Reduce the carboxylic acid to a primary alcohol (e.g., using BH₃•THF).
-
Convert the alcohol to a leaving group (e.g., mesylate or tosylate).
-
Displace the leaving group with cyanide (e.g., NaCN) to re-introduce a nitrile.
-
Reduce the nitrile to a primary amine (e.g., using H₂/Raney Ni or LiAlH₄).
-
Step 4: Synthesis of 8-Amino-2-benzyl-2-azaspiro[4.5]decan-3-one
-
Rationale: Intramolecular cyclization of the amino acid derivative will form the desired lactam ring.
-
Procedure:
-
Deprotect the amino group of the product from the previous step.
-
Activate the carboxylic acid (e.g., using a coupling agent like DCC or EDC).
-
Promote intramolecular amide bond formation to yield the spiro-lactam.
-
Step 5: Synthesis of 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one
-
Rationale: N-methylation of the lactam nitrogen followed by debenzylation of the piperidine nitrogen.
-
Procedure:
-
Protect the primary amino group.
-
Treat the protected spiro-lactam with a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., NaH).
-
Remove the benzyl protecting group via catalytic hydrogenation (H₂, Pd/C).
-
Remove the protecting group from the primary amine to yield the final product.
-
Potential Applications in Drug Discovery
The structural features of 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one suggest several promising avenues for therapeutic applications.
-
CNS Disorders: The azaspiro[4.5]decane scaffold is a known pharmacophore for CNS targets.[1] The presence of the basic amino group could facilitate interactions with acidic residues in receptor binding pockets, such as those in the sigma-1 receptor or muscarinic acetylcholine receptors. This makes it a compelling candidate for investigation in neurodegenerative diseases and cognitive disorders.[1][2]
-
Antiviral Activity: The related 1-thia-4-azaspiro[4.5]decan-3-one scaffold has demonstrated activity against human coronavirus.[3] This suggests that the 2-azaspiro[4.5]decan-3-one core could also serve as a template for the development of novel antiviral agents.
-
Cardiovascular Disease: Derivatives of 2,8-diazaspiro[4.5]decanes have been developed as orally active glycoprotein IIb-IIIa antagonists, which are important antiplatelet agents.[4] The structural similarity suggests that 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one could be explored for similar applications.
-
Chemical Probe and Tool Compound: The primary amino group provides a convenient handle for further chemical modification, allowing for the synthesis of a library of derivatives. This makes the core molecule a valuable tool for structure-activity relationship (SAR) studies and for the development of chemical probes to investigate biological pathways.
It is also noteworthy that the parent lactam, 2-azaspiro[4.5]decan-3-one, is a known impurity in the synthesis of the anticonvulsant drug gabapentin.[6] This highlights the industrial relevance and the need for robust analytical methods for this class of compounds.
Spectroscopic Characterization
While experimental spectra for 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one are not available, the following spectroscopic techniques would be essential for its characterization:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Would show characteristic signals for the N-methyl group (a singlet), the protons of the cyclohexane and pyrrolidinone rings (a complex series of multiplets), and the protons adjacent to the amino group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would confirm the presence of the expected number of carbon atoms, including the characteristic signal for the carbonyl carbon of the lactam at ~170-180 ppm.[7]
-
IR (Infrared) Spectroscopy: Would show characteristic absorption bands for the N-H stretching of the primary amine (~3300-3500 cm⁻¹), the C=O stretching of the lactam (~1680 cm⁻¹), and C-H stretching vibrations.[7]
-
MS (Mass Spectrometry): Would show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 182.26). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[7]
Conclusion and Future Directions
8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one represents a promising, yet underexplored, chemical entity. Its rigid spirocyclic core, combined with strategically placed functional groups, makes it a compelling candidate for drug discovery programs targeting a range of therapeutic areas, particularly CNS disorders. The synthetic pathway outlined in this guide, while hypothetical, provides a rational starting point for its chemical synthesis. Further investigation into its biological activity is warranted and could lead to the development of novel therapeutic agents.
References
-
PubMed. Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Available at: [Link]
-
Appretech Scientific Limited. 8-Amino-2-azaspiro[4.5]decan-3-one. Available at: [Link]
-
IRIS. triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available at: [Link]
-
PubChem. 2-Azaspiro(4.5)decan-3-one. Available at: [Link]
-
MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Available at: [Link]
-
Manasa Life Sciences. 2-Azaspiro[4.5]decan-3-one. Available at: [Link]
-
PubChemLite. 8-amino-2-azaspiro[4.5]decan-3-one. Available at: [Link]
-
PubMed. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Available at: [Link]
-
ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane. Available at: [Link]
-
ACS Publications. Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Available at: [Link]
-
PubChem. 8-Azaspiro(4.5)decane. Available at: [Link]
-
Wikipedia. 8-Aminoquinoline. Available at: [Link]
-
PubMed. Development and Validation of 2-Azaspiro[3][8] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. echemi.com [echemi.com]
- 6. Development and Validation of 2-Azaspiro [4,5] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. appretech.com [appretech.com]
